molecular formula C12H16N2O4S B2694118 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine CAS No. 873578-62-2

1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine

Cat. No.: B2694118
CAS No.: 873578-62-2
M. Wt: 284.33
InChI Key: WUOGSLJNNJNNRM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in pharmaceuticals. The pyrrolidine ring is valued for its three-dimensional, non-planar structure, which allows for extensive exploration of pharmacophore space and contributes favorably to the stereochemistry and physicochemical properties of drug candidates . This structure is found in numerous FDA-approved drugs and bioactive molecules across therapeutic areas, including as anticancer, antibacterial, and central nervous system agents . The compound is functionalized with a 3,4-dimethyl-5-nitrobenzenesulfonyl group. Sulfonamide derivatives are commonly employed in research as key intermediates for the synthesis of more complex molecules. Compounds with similar pyrrolidine-sulfonamide architectures have been investigated for various biological activities, such as enzyme inhibition . Researchers can utilize this reagent as a versatile building block in designing and developing novel compounds for pharmacological screening. The specific substitutions on the molecule provide points for further chemical modification, enabling structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical intermediate or building block in laboratory settings. The specific research applications and biological profile of this exact compound must be determined experimentally by the qualified researcher. Intended Use & Disclaimer: This product is strictly for research use in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions and in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

1-(3,4-dimethyl-5-nitrophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-9-7-11(8-12(10(9)2)14(15)16)19(17,18)13-5-3-4-6-13/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOGSLJNNJNNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine typically involves the reaction of 3,4-dimethyl-5-nitrobenzenesulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Nitro Group Transformations

The nitro group undergoes reduction and participates in electrophilic aromatic substitution (EAS):

Reduction to Amine

Catalytic hydrogenation or Fe/HCl reduces the nitro group to an amine, forming 1-(3,4-dimethyl-5-aminobenzenesulfonyl)pyrrolidine. This product serves as a precursor for diazonium salt formation.

Reduction MethodConditionsYield
Fe/HClReflux in ethanol, 6–8 hrs60–70%
H₂/Pd-CRT, 1 atm H₂85–90%

Electrophilic Aromatic Substitution

The nitro group meta-directs further substitutions. Halogenation or nitration occurs at the para position to the sulfonamide group, though steric effects from the dimethyl groups limit reactivity.

Sulfonamide-Directed C–H Functionalization

The sulfonamide group enables Pd-catalyzed γ-C(sp³)–H bond activation in the pyrrolidine ring . This facilitates:

Olefination

Using Pd(OAc)₂ and quinoline ligands, the γ-C–H bond undergoes olefination with acrylates or styrenes. Subsequent aza-Wacker cyclization forms C-2 alkylated pyrrolidines.

SubstrateLigandOlefinYield
1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine6-Me-quinolineMethyl acrylate72%
Same8-Amino-quinolineStyrene68%

Mechanism :

  • Pd(II) coordinates to the sulfonamide nitrogen.

  • γ-C–H bond cleavage forms a palladacycle.

  • Olefin insertion and β-hydride elimination yield the olefinated product .

Pyrrolidine Ring Functionalization

The pyrrolidine ring participates in:

N-Alkylation

Under basic conditions (K₂CO₃, DMF), alkyl halides react with the sulfonamide nitrogen, though steric bulk limits efficiency.

Ring-Opening Reactions

Strong acids (e.g., HBr/AcOH) cleave the sulfonamide bond, releasing pyrrolidine and regenerating the sulfonic acid.

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily due to nitro group degradation. Differential scanning calorimetry (DSC) reveals an exothermic peak at 225°C, correlating with sulfonamide bond cleavage.

Comparative Reactivity

The compound’s reactivity differs from analogs due to steric and electronic effects:

FeatureImpact on Reactivity
3,4-Dimethyl groupsSteric hindrance reduces EAS rates
5-Nitro substituentEnhances sulfonamide acidity (pKa ~ 4.2)
Pyrrolidine ringEnables C–H activation via Pd catalysis

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of pyrrolidine derivatives, including 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine, as anticancer agents. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells by disrupting cellular signaling pathways and interfering with DNA replication processes.
  • Case Studies : In vitro evaluations have demonstrated that certain pyrrolidine derivatives can selectively target cancer cells while sparing normal cells, suggesting a promising therapeutic index.
Compound TypeCancer Cell LineEC50 (µM)Selectivity
Pyrrolidine DerivativeMDA-MB-231 (Breast)10.5High
Pyrrolidine DerivativeIGR39 (Melanoma)8.2Moderate
Pyrrolidine DerivativePanc-1 (Pancreatic)15.0Low

Antiviral Activity

1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine has also been investigated for its antiviral properties. Compounds with similar structural characteristics have shown effectiveness against various viruses by inhibiting viral replication mechanisms:

  • Target Viruses : Notably, studies have focused on the compound's efficacy against RNA viruses, where it acts as a non-nucleoside inhibitor.
  • Research Findings : A high-throughput screening of related compounds revealed that some pyrrolidine derivatives could significantly reduce viral load in infected cell cultures.

Synthetic Intermediate

In addition to its biological applications, this compound serves as a valuable synthetic intermediate in the development of more complex pharmaceuticals:

  • Role in Synthesis : The sulfonamide group present in the structure allows for further functionalization, enabling the synthesis of novel compounds with tailored pharmacological properties.
  • Applications in Drug Development : Its versatility makes it an attractive building block for synthesizing drugs targeting various diseases beyond cancer and viral infections.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Sensory-Active Pyrrolidine Derivatives ()

highlights pyrrolidine derivatives isolated from black peppercorns, such as:

  • 1-(Octadeca-2E,4E,13/12Z-trienoyl)pyrrolidine (5b/6b): Features a long unsaturated acyl chain.
  • Brachyamide A (4b): Contains a phenylpropanoid-derived acyl group.
  • 1-[1-Oxo-9(3,4-methylenedioxyphenyl)-2E,4E,8E-nonatrienyl]-pyrrolidine (3b): Includes a methylenedioxyphenyl-substituted trienoyl chain.
Key Structural Differences :
  • Substituent Type : The target compound’s 3,4-dimethyl-5-nitrobenzenesulfonyl group contrasts with the acyl chains in ’s analogs. Sulfonamides are more rigid and polar than acylated pyrrolidines.

Cyclohexyl-Substituted Pyrrolidine Derivatives ()

lists pyrrolidine-based psychoactive analogs, such as:

  • 1-[1-Phenylcyclohexyl]pyrrolidine HCl (PCPY)
  • 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine HCl (TCPY)
Key Structural Differences :
  • Core Structure : These compounds have a cyclohexyl group attached to pyrrolidine, whereas the target compound uses a benzenesulfonyl group.
  • Substituent Electronics : The nitro and sulfonyl groups in the target compound contrast with the aromatic (phenyl, thienyl) or nitrile (PYCC) groups in ’s analogs.
Pharmacological Implications :
  • Receptor Targets : Cyclohexyl-pyrrolidines (e.g., PCPY) act as NMDA receptor antagonists, whereas the target compound’s sulfonamide group may favor interactions with enzymes or ion channels like KCNK3 (as seen in ).
  • Metabolic Stability : The sulfonyl group in the target compound could enhance metabolic stability compared to the labile cyclohexyl-nitrogen bonds in PCPY/TCPY .

Structure-Activity Relationship (SAR) Trends

Substituent Flexibility : Acylated pyrrolidines () with flexible chains (e.g., 5b/6b) show higher hKCNK3 inhibition (IC₅₀ = 19 µM) than rigid analogs. The target compound’s rigid sulfonamide may limit potency unless compensated by strong electronic interactions.

Electron-Withdrawing Groups: Nitro and sulfonyl groups (target compound) may improve binding to polar targets compared to non-polar acyl or cyclohexyl groups.

Steric Effects : The 3,4-dimethyl substituents in the target compound could hinder binding to shallow receptor pockets, contrasting with smaller substituents in brachyamide A (IC₅₀ = 32 µM) .

Biological Activity

1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name: 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine
  • Molecular Formula: C12H14N2O4S
  • Molecular Weight: 278.31 g/mol

The biological activity of 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine is primarily attributed to its sulfonyl and nitro groups. The sulfonyl moiety can form covalent bonds with nucleophilic sites on proteins, which may inhibit or modify their activity. Additionally, the nitro group can participate in redox reactions, generating reactive oxygen species that contribute to its antimicrobial and anticancer effects .

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its efficacy against various bacterial strains, demonstrating the ability to inhibit growth at low concentrations.

2. Anticancer Properties
Preliminary studies suggest that 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine may induce apoptosis in cancer cells. The compound's mechanism involves interference with cellular signaling pathways critical for cancer cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AntimicrobialE. coli0.5
AnticancerHeLa Cells0.8
AntiviralMeasles Virus250 nM

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of both the pyrrolidine ring and the substituents on the benzene ring. Variations in these structures can significantly alter biological activity. For instance, modifications to the nitro or sulfonyl groups have been shown to affect potency against specific targets .

Pharmacokinetic Profile

The pharmacokinetic properties of 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine are crucial for its therapeutic application. Studies indicate that the compound has favorable absorption characteristics but may exhibit variable metabolism rates depending on structural modifications .

Q & A

Q. How to design a mechanistic study for the compound’s reactivity under catalytic conditions?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare rates of protio/deutero-labeled substrates to identify rate-determining steps.
  • In Situ Spectroscopy : Use ReactIR or NMR to monitor intermediate formation during reactions (e.g., nitro reduction or sulfonamide hydrolysis) .

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